molecular formula C8H7ClO2 B12450603 3-(5-Methylfuran-2-yl)prop-2-enoyl chloride CAS No. 84050-23-7

3-(5-Methylfuran-2-yl)prop-2-enoyl chloride

Cat. No.: B12450603
CAS No.: 84050-23-7
M. Wt: 170.59 g/mol
InChI Key: WNVMEYJIQAAXGD-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)prop-2-enoyl chloride is an organic compound with the molecular formula C8H7O2Cl. It is a derivative of furan, a heterocyclic aromatic compound, and contains a prop-2-enoyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)prop-2-enoyl chloride typically involves the reaction of 5-methylfuran-2-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)prop-2-enoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    5-Methylfuran-2-carboxylic Acid: Formed through hydrolysis.

    Alcohols: Formed through reduction.

Scientific Research Applications

3-(5-Methylfuran-2-yl)prop-2-enoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)prop-2-enoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methylfuran-2-yl)prop-2-enoyl bromide
  • 3-(5-Methylfuran-2-yl)prop-2-enoyl fluoride
  • 3-(5-Methylfuran-2-yl)prop-2-enoyl iodide

Uniqueness

3-(5-Methylfuran-2-yl)prop-2-enoyl chloride is unique due to its specific reactivity and applications. Compared to its bromide, fluoride, and iodide counterparts, the chloride derivative is often preferred due to its availability and cost-effectiveness .

Properties

IUPAC Name

3-(5-methylfuran-2-yl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVMEYJIQAAXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696451
Record name 3-(5-Methylfuran-2-yl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84050-23-7
Record name 3-(5-Methylfuran-2-yl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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